Retigabine N-beta-D-Glucoside

Vue d'ensemble

Description

Retigabine N-beta-D-Glucoside is a derivative of retigabine, an antiepileptic drug known for its unique mechanism of action. Retigabine enhances potassium currents by stabilizing the open conformation of potassium channels, specifically the Kv7.2-7.5 channels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Retigabine N-beta-D-Glucoside involves the glucuronidation of retigabine. The process typically includes the reaction of retigabine with a glucosyl donor under specific conditions to form the glucoside derivative . The reaction conditions often involve the use of catalysts and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

Retigabine N-beta-D-Glucoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

Substitution: This involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

Retigabine N-beta-D-Glucoside has several scientific research applications:

Chemistry: Used as a model compound to study glucuronidation reactions and their mechanisms.

Biology: Investigated for its effects on cellular processes and potential therapeutic applications.

Medicine: Explored for its potential use in treating neurological disorders due to its action on potassium channels.

Industry: Utilized in the development of new pharmaceuticals and biochemical research

Mécanisme D'action

Retigabine N-beta-D-Glucoside exerts its effects by modulating potassium channels, specifically the Kv7.2-7.5 channels. It stabilizes the open conformation of these channels, enhancing potassium currents and reducing neuronal excitability. This mechanism is crucial for its antiepileptic properties and potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Flupirtine: Another compound that acts on potassium channels but with different pharmacokinetics and side effects.

Linopirdine: A potassium channel blocker with distinct mechanisms and applications.

XE-991: Similar to linopirdine, it blocks potassium channels and is used in different therapeutic contexts.

Uniqueness

Retigabine N-beta-D-Glucoside is unique due to its specific action on Kv7.2-7.5 channels and its glucuronidation, which may influence its pharmacokinetics and therapeutic potential.

Activité Biologique

Retigabine N-beta-D-Glucoside (also known as ezogabine) is a compound that has garnered attention for its biological activity, particularly in the context of neurological disorders. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

Retigabine is primarily recognized as a potassium channel opener, specifically targeting the KCNQ (Kv7) family of potassium channels. Its mechanism of action involves enhancing the activity of these channels, which plays a crucial role in stabilizing neuronal excitability and preventing seizures. The glucoside derivative, this compound, is thought to retain similar pharmacological properties while potentially improving solubility and bioavailability.

Retigabine acts primarily on the KCNQ2-KCNQ5 channels, which are essential for normal neuronal function. The compound promotes the opening of these channels, leading to hyperpolarization of the neuronal membrane and reduced excitability. This action is particularly beneficial in conditions characterized by excessive neuronal firing, such as epilepsy.

Key Findings:

- KCNQ Channel Activation : Retigabine enhances the activity of KCNQ channels at concentrations ranging from 1 to 6 µM .

- Neuroprotective Effects : It has been shown to exert neuroprotective effects by inhibiting apoptosis through modulation of K V2.1 channels .

- GABAergic Modulation : The compound also interacts with GABA_A receptors, particularly enhancing tonic currents mediated by δ-containing GABA_A receptors .

Pharmacological Properties

The pharmacological properties of this compound can be summarized in the following table:

| Property | Description |

|---|---|

| Potassium Channel Opener | Activates KCNQ2-KCNQ5 channels, reducing neuronal excitability |

| Anticonvulsant Activity | Effective in various animal models for seizure prevention and treatment |

| Neuroprotective | Inhibits K V2.1 channel function, potentially reducing apoptosis |

| GABAergic Modulation | Enhances tonic GABA currents without affecting phasic currents |

| Concentration Range | Effective at low micromolar concentrations (1–6 µM) |

Case Studies

- Seizure Models : In a study involving mouse models with seizure-like activity induced by low magnesium levels, Retigabine demonstrated a concentration-dependent reduction in seizure activity with an effective concentration (EC50) around 1 µM .

- Muscle Channelopathies : Although no clinical trials have been reported for muscle channelopathies, experimental studies showed that Retigabine could prevent loss of force in muscle fibers exposed to low potassium conditions .

- Tonic Currents Enhancement : In hippocampal neurons, Retigabine enhanced bicuculline-sensitive tonic currents while having no effect on GABA-evoked currents unless other inhibitory pathways were blocked .

Propriétés

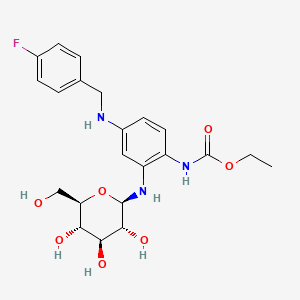

IUPAC Name |

ethyl N-[4-[(4-fluorophenyl)methylamino]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O7/c1-2-32-22(31)26-15-8-7-14(24-10-12-3-5-13(23)6-4-12)9-16(15)25-21-20(30)19(29)18(28)17(11-27)33-21/h3-9,17-21,24-25,27-30H,2,10-11H2,1H3,(H,26,31)/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZGGFBXRVPPEE-YMQHIKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301115037 | |

| Record name | Carbamic acid, [4-[[(4-fluorophenyl)methyl]amino]-2-(β-D-glucopyranosylamino)phenyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301115037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229970-69-8 | |

| Record name | Carbamic acid, [4-[[(4-fluorophenyl)methyl]amino]-2-(β-D-glucopyranosylamino)phenyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229970-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (4-(((4-fluorophenyl)methyl)amino)-2-(beta-D-glucopyranosylamino)phenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229970698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, [4-[[(4-fluorophenyl)methyl]amino]-2-(β-D-glucopyranosylamino)phenyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301115037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBAMIC ACID, (4-(((4-FLUOROPHENYL)METHYL)AMINO)-2-(.BETA.-D-GLUCOPYRANOSYLAMINO)PHENYL)-, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5S8X9Q6WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.